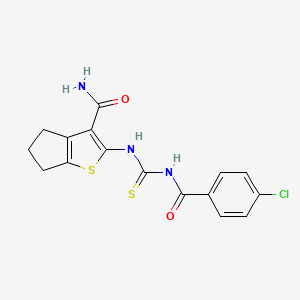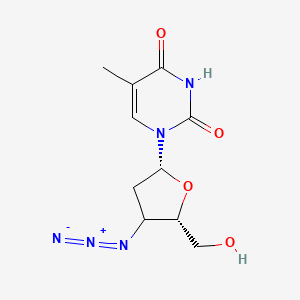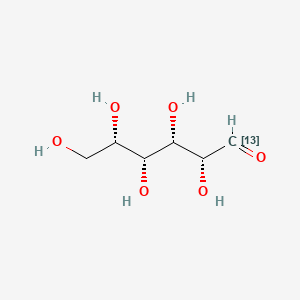
Ano1-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ano1-IN-2 is a compound known for its inhibitory effects on the calcium-activated chloride channel anoctamin 1 (ANO1), also known as transmembrane protein 16A. ANO1 is involved in various physiological processes, including epithelial chloride secretion, smooth muscle contraction, and sensory signal transduction. Overexpression of ANO1 has been linked to several pathological conditions, such as cancer and hypertension .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ano1-IN-2 typically involves the preparation of pyrimidine derivatives. Pyrimidine is a nitrogen-containing heterocyclic compound that serves as a core structure for many pharmacologically active compounds . The synthetic route generally includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aldehydes with guanidine or its derivatives under acidic or basic conditions.
Substitution reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions, often using halogenated pyrimidines as intermediates.
Final modifications: Additional functional groups are added to enhance the compound’s inhibitory activity against ANO1.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are often employed to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions
Ano1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated pyrimidines, along with nucleophiles like amines and thiols, are frequently used in substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities against ANO1 .
Applications De Recherche Scientifique
Ano1-IN-2 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of ANO1 in cancer progression and to develop potential anticancer therapies.
Neuroscience: The compound helps in understanding the role of ANO1 in neuronal excitability and sensory signal transduction.
Pharmacology: This compound is used to investigate the pharmacological properties of ANO1 inhibitors and their potential therapeutic applications.
Mécanisme D'action
Ano1-IN-2 exerts its effects by inhibiting the calcium-activated chloride channel ANO1. This inhibition disrupts the chloride ion flux across cell membranes, affecting various physiological processes. The molecular targets of this compound include the high-affinity calcium-binding sites on ANO1, which are essential for channel activation .
Comparaison Avec Des Composés Similaires
Ano1-IN-2 is compared with other ANO1 inhibitors such as vitekwangin B and Ani-D2. While vitekwangin B reduces ANO1 protein levels without inhibiting channel function, Ani-D2 is a potent and selective ANO1 inhibitor with minimal effects on other chloride channels . This compound is unique in its specific inhibition of ANO1, making it a valuable tool for studying the physiological and pathological roles of this channel.
List of Similar Compounds
Vitekwangin B: A natural compound that reduces ANO1 protein levels.
Ani-D2: A selective ANO1 inhibitor with potent anticancer activity.
TMEM16A inhibitors: A class of compounds targeting the same chloride channel as this compound.
Propriétés
Formule moléculaire |
C16H14ClN3O2S2 |
|---|---|
Poids moléculaire |
379.9 g/mol |
Nom IUPAC |
2-[(4-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-9-6-4-8(5-7-9)14(22)19-16(23)20-15-12(13(18)21)10-2-1-3-11(10)24-15/h4-7H,1-3H2,(H2,18,21)(H2,19,20,22,23) |
Clé InChI |
OZBIYLGREOSUQC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















